Mechanism-Based Inactivation of Human CYP2A6 by Menthofuran vs. Pulegone
Menthofuran is a potent, selective, and mechanism-based inactivator of human liver cytochrome P450 2A6. Its precursor, pulegone, does not exhibit this activity. In a direct head-to-head comparison using purified expressed CYP2A6, menthofuran demonstrated a Ki of 0.84 μM and a kinact of 0.25 min⁻¹. Furthermore, menthofuran showed selectivity by failing to inactivate CYP1A2, CYP2D6, CYP2E1, or CYP3A4 in a time- and concentration-dependent manner [1].
| Evidence Dimension | CYP2A6 Inactivation Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.84 μM (purified expressed CYP2A6) |
| Comparator Or Baseline | Pulegone: No measurable mechanism-based inactivation of CYP2A6 reported |
| Quantified Difference | Menthofuran is a potent inactivator; pulegone is not |
| Conditions | In vitro assay with purified expressed human CYP2A6, monitoring coumarin 7-hydroxylation activity |
Why This Matters
For researchers studying drug metabolism, hepatotoxicity, or mint oil safety, menthofuran's unique ability to potently and irreversibly inhibit CYP2A6 is a critical functional difference that impacts the interpretation of metabolic and toxicological data, and it cannot be substituted with pulegone.
- [1] Khojasteh-Bakht, S. C., Koenigs, L. L., Peter, R. M., Trager, W. F., & Nelson, S. D. (1998). (R)-(+)-Menthofuran is a potent, mechanism-based inactivator of human liver cytochrome P450 2A6. Drug Metabolism and Disposition, 26(7), 701-704. View Source
